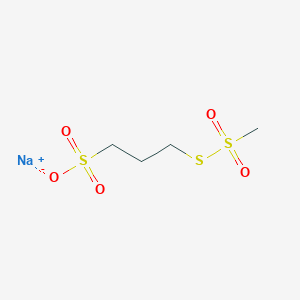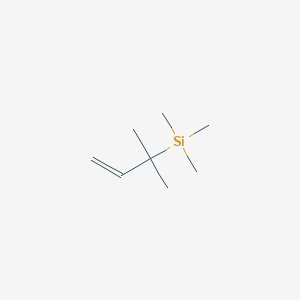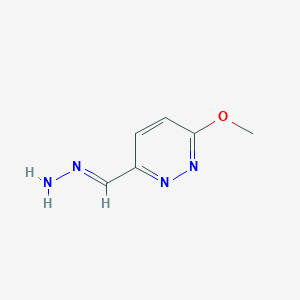![molecular formula C9H20O12S4 B13409903 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate CAS No. 7511-62-8](/img/structure/B13409903.png)
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C11H22O10S4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple methanesulfonyl groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate typically involves the reaction of propane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate sulfonate esters, which are then further reacted to yield the final product. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and methanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonate groups to corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Propane-1,3-diol and methanesulfonic acid.
Reduction: Propane-1,3-diol.
Applications De Recherche Scientifique
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate has several scientific research applications:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate involves the interaction of its methanesulfonyl groups with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their structure and function. The compound can also act as a cross-linking agent, forming covalent bonds between different molecules and creating complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis{[(1-oxopentyl)oxy]methyl}propane-1,3-diyl divalerate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
Butane, 2,2’-[methylenebis(oxy)]bis-: Another compound with a similar backbone but different substituents, resulting in varied reactivity and uses.
Uniqueness
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate is unique due to its multiple methanesulfonyl groups, which confer specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo various reactions and form stable derivatives makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
7511-62-8 |
|---|---|
Formule moléculaire |
C9H20O12S4 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate |
InChI |
InChI=1S/C9H20O12S4/c1-22(10,11)18-5-9(6-19-23(2,12)13,7-20-24(3,14)15)8-21-25(4,16)17/h5-8H2,1-4H3 |
Clé InChI |
VXAXRXCTWLSTHD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC(COS(=O)(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


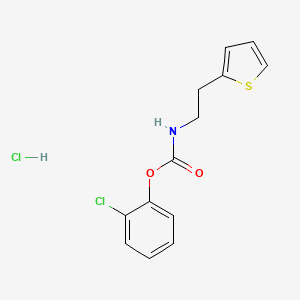

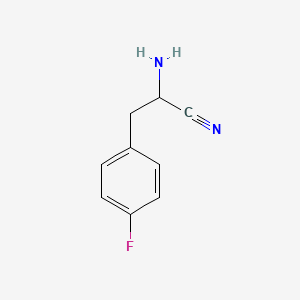

![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)

![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
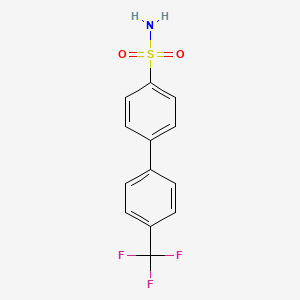
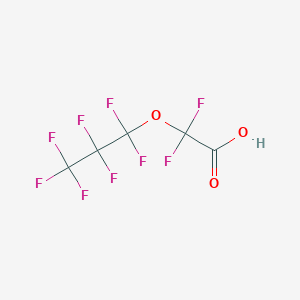
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
